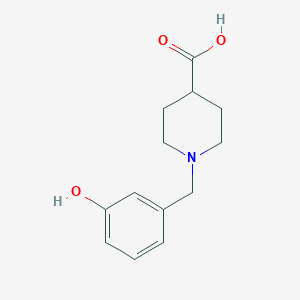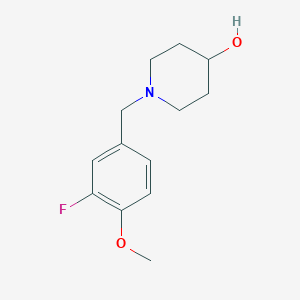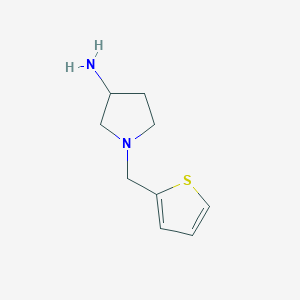
Methyl 3-azocan-1-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-azocan-1-ylpropanoate” is a biochemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: COC(=O)CCN1CCCCCCC1 . This notation provides a way to represent the structure using ASCII strings.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds are known to participate in a variety of chemical reactions. For instance, cyanoacetamide derivatives, which have a similar structure, are known to undergo a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 199.3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- The incorporation of methyl groups in small molecules, such as Methyl 3-azocan-1-ylpropanoate, significantly impacts their biological activity and physical properties. Research shows that novel methods for methylation of small molecule drug candidates can be developed using Catellani-type mechanisms. This method is effective for ortho-amination/ipso-methylation of various compounds, including azocanes, indicating the potential role of this compound in this process (Wilson, 2016).
Biochemical Applications
- The study of methylated compounds like this compound helps in understanding their role in biological processes. For instance, DNA methylation studies, where methyl groups are added to DNA, are crucial in understanding gene expression and regulation. Research in this field can provide insights into the molecular mechanisms and potential applications of this compound in genomic studies and cancer research (Heller et al., 2012).
Molecular Analysis
- Nuclear Magnetic Resonance (NMR) studies involving compounds similar to this compound help in the structural determination and understanding of molecular mechanisms. This kind of research is critical in drug development and the study of complex organic molecules (Yan-fang, 2008).
Industrial and Environmental Applications
- This compound, due to its chemical properties, could be significant in the production of biofuels and biotechnological applications. Studies on producing biofuels from renewable sources have shown progress in generating higher chain alcohols, which could include derivatives of this compound (Connor & Liao, 2010).
Future Directions
properties
IUPAC Name |
methyl 3-(azocan-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)7-10-12-8-5-3-2-4-6-9-12/h2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHVQYRYZSMEOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)

![3-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370497.png)
![3-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370498.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370500.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1370503.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1370507.png)
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370509.png)




